[(3,4-Dibromophenyl)methyl](propyl)amine
Description
(3,4-Dibromophenyl)methylamine is a secondary amine featuring a benzyl group substituted with bromine atoms at the 3- and 4-positions and a propyl chain attached to the nitrogen. Brominated aromatic amines are often explored in medicinal chemistry and materials science due to their electronic and steric profiles, which influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C10H13Br2N |
|---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
ZQFUZNXIGFZUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:
Bromination: The starting material, phenylmethylamine, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.
Alkylation: The dibrominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Sodium iodide (NaI) in acetone can facilitate the substitution of bromine atoms with iodine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenylmethylamine.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | A-Value (N-alkyl) | logP (Predicted) | Notable Applications |
|---|---|---|---|---|
| (3,4-Dibromophenyl)methylamine | 3,4-Br, propyl | 1.8 | ~3.5 | Potential kinase inhibitors |
| (3,4-Dichlorophenyl)methylamine | 3,4-Cl, propyl | 1.8 | ~2.8 | SMYD2 inhibitor precursors |
| 3-(3,4-Dimethoxyphenyl)propylamine | 3,4-OCH₃, methyl | 1.7 | ~1.9 | Neurological research |
| (3-Ethoxy-4-propoxyphenyl)methylamine | 3-OCH₂CH₃, 4-OCH₂CH₂CH₃ | 1.8 | ~2.3 | Catalytic intermediates |
Table 2: Steric and Electronic Parameters
| Parameter | (3,4-Dibromophenyl)methylamine | (3,4-Dichlorophenyl)methylamine | 3-(3,4-Dimethoxyphenyl)propylamine |
|---|---|---|---|
| Steric Bulk (A-value) | 1.8 | 1.8 | 1.7 |
| Electron Effect | Strongly electron-withdrawing | Moderately electron-withdrawing | Electron-donating |
| Molecular Weight | ~323 g/mol | ~263 g/mol | ~246 g/mol |
Biological Activity
(3,4-Dibromophenyl)methylamine is an organic compound characterized by a dibromophenyl group attached to a methyl group, which in turn is connected to a propylamine moiety. This compound belongs to the class of aromatic amines and exhibits notable biological activities due to its structural features, particularly the presence of bromine substituents that enhance its lipophilicity and potential for biological interactions.
Chemical Structure and Properties
The molecular formula for (3,4-Dibromophenyl)methylamine is CHBrN. The compound's structure is pivotal in determining its reactivity and interactions with biological targets. The dibromophenyl group contributes significantly to its chemical behavior, influencing binding affinity and interaction mechanisms with various receptors and enzymes.
The biological activity of (3,4-Dibromophenyl)methylamine primarily arises from its interactions with specific molecular targets. The halogen atoms in the dibromophenyl group can enhance binding through halogen bonding, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target molecules, leading to various biological effects such as inhibition or activation of enzymatic pathways.
Biological Activities
Research indicates that compounds with similar structures often demonstrate a range of biological activities, including:
- Antimicrobial Activity : Compounds with dibromophenyl groups have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that similar aromatic amines can inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : The ability to cross the blood-brain barrier may allow these compounds to exert protective effects in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that dibrominated phenyl compounds exhibit significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Studies : In vitro studies have shown that derivatives of dibromophenyl compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC value of 5 µM for a related compound against MCF-7 breast cancer cells.
- Neuroprotective Effects : Research highlighted the potential neuroprotective effects of dibromophenyl derivatives in models of oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative conditions.
Comparative Analysis
The following table summarizes the biological activities of (3,4-Dibromophenyl)methylamine compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| (3,4-Dibromophenyl)methylamine | High | Moderate | Potential |
| (2-Bromophenyl)methyl(propyl)amine | Moderate | Low | None |
| (4-Bromophenyl)methyl(propyl)amine | Low | Moderate | Low |
Synthesis and Derivative Exploration
The synthesis of (3,4-Dibromophenyl)methylamine can be achieved through several methods involving bromination reactions followed by amination processes. This flexibility allows for the exploration of various derivatives to assess structure-activity relationships (SAR).
Synthesis Example:
A common synthetic route involves:
- Bromination of phenol derivatives.
- Methylation to form the dibromomethyl compound.
- Alkylation with propylamine under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
